Cas no 2172116-37-7 (4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol)

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol is a synthetic organic compound with a complex structure. It features a benzylamino group and a chloro-substituted phenyl ring, making it suitable for various chemical transformations. This compound offers high purity and stability, making it ideal for research and development applications in organic synthesis. Its unique structure provides opportunities for targeted modifications and functionalization, contributing to its versatility in chemical synthesis.
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol structure
2172116-37-7 structure
Product name:4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
CAS No:2172116-37-7
MF:C18H22ClNO
Molecular Weight:303.826384067535
CID:6179064
PubChem ID:165506878

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
    • EN300-1282996
    • 2172116-37-7
    • インチ: 1S/C18H22ClNO/c1-14-11-16(7-8-18(14)19)12-17(21)9-10-20-13-15-5-3-2-4-6-15/h2-8,11,17,20-21H,9-10,12-13H2,1H3
    • InChIKey: VGBIQJSJCSNMEE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)CC(CCNCC1C=CC=CC=1)O

計算された属性

  • 精确分子量: 303.1389920g/mol
  • 同位素质量: 303.1389920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 280
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • XLogP3: 4

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1282996-5.0g
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
5g
$4102.0 2023-06-07
Enamine
EN300-1282996-50mg
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
50mg
$1008.0 2023-10-01
Enamine
EN300-1282996-10.0g
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
10g
$6082.0 2023-06-07
Enamine
EN300-1282996-0.5g
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
0.5g
$1357.0 2023-06-07
Enamine
EN300-1282996-2500mg
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
2500mg
$2351.0 2023-10-01
Enamine
EN300-1282996-1000mg
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
1000mg
$1200.0 2023-10-01
Enamine
EN300-1282996-100mg
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
100mg
$1056.0 2023-10-01
Enamine
EN300-1282996-1.0g
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
1g
$1414.0 2023-06-07
Enamine
EN300-1282996-0.05g
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
0.05g
$1188.0 2023-06-07
Enamine
EN300-1282996-0.1g
4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol
2172116-37-7
0.1g
$1244.0 2023-06-07

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol 関連文献

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-olに関する追加情報

Introduction to 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol (CAS No. 2172116-37-7)

4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol, identified by its Chemical Abstracts Service (CAS) number 2172116-37-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research for potential therapeutic applications.

The molecular structure of 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol consists of a butan-2-ol backbone substituted with a benzylamino group at the fourth position and a 4-chloro-3-methylphenyl group at the first position. This unique arrangement of functional groups imparts distinct chemical and biological properties, which have been the focus of numerous studies aimed at elucidating its mechanisms of action and exploring its pharmacological potential.

In recent years, there has been growing interest in the development of novel molecules that can modulate biological pathways associated with various diseases. The presence of both aromatic and aliphatic moieties in 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol suggests that it may interact with multiple targets, including enzymes and receptors, thereby offering a multifaceted approach to drug design. This characteristic has made it an attractive candidate for further investigation in the context of drug discovery and development.

One of the most compelling aspects of 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol is its potential role as a scaffold for the development of new therapeutic agents. The compound's structural features allow for modifications that can enhance its bioavailability, selectivity, and efficacy. For instance, the chloro substituent on the phenyl ring can be leveraged to improve binding affinity to biological targets, while the benzylamino group can serve as a site for further functionalization to introduce additional pharmacological properties.

Recent studies have begun to explore the pharmacological profile of 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol in various disease models. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation, pain, and neurodegeneration. These findings are particularly intriguing given the high unmet medical needs associated with these conditions. Further investigation is warranted to fully characterize its therapeutic potential and to identify any adverse effects or limitations.

The synthesis of 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol represents another area of interest within the chemical community. The synthesis involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for translating laboratory discoveries into clinical applications.

The chemical properties of 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol also make it a valuable tool for research purposes. Its stability under various conditions allows for its use in a wide range of experimental setups, from high-throughput screening assays to detailed mechanistic studies. Additionally, its well-defined structure facilitates computational modeling and simulations, which can provide insights into its interactions with biological targets.

In conclusion, 4-(benzylamino)-1-(4-chloro-3-methylphenyl)butan-2-ol (CAS No. 2172116-37-7) is a compound with significant potential in pharmaceutical research and drug development. Its unique molecular structure, combined with promising preliminary biological data, positions it as a compelling candidate for further exploration. As research continues to uncover new therapeutic avenues, compounds like this one are likely to play an increasingly important role in addressing complex medical challenges.

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